molecular formula C14H14N6S B2753668 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine CAS No. 2380177-18-2

2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine

Cat. No. B2753668
CAS RN: 2380177-18-2
M. Wt: 298.37
InChI Key: AMDZIWCCHVCDJH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine, also known as CCT251545, is a small molecule inhibitor that has been extensively studied in various scientific research applications. This compound has shown promising results in inhibiting the growth of cancer cells and is being considered as a potential drug candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine involves the inhibition of the enzyme PAK4, which is involved in cell survival and proliferation. By inhibiting PAK4, 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine induces apoptosis in cancer cells and inhibits their growth. Additionally, 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis and inhibits cancer cell proliferation, as mentioned previously. Additionally, 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine has also been shown to sensitize cancer cells to chemotherapy, which could potentially improve the efficacy of current cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine in lab experiments is its specificity for PAK4 inhibition. This allows for more targeted research on the role of PAK4 in cancer cell proliferation and survival. However, one limitation of using 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine is its potential toxicity to non-cancer cells, which could limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to study its effects on other signaling pathways involved in cancer cell survival and proliferation. Additionally, there is potential for using 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine in other diseases, such as inflammatory diseases and neurological disorders, where PAK4 has been implicated.

Synthesis Methods

The synthesis method of 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine involves the reaction of 2-cyclopropylpyrimidin-4-amine with 1-(2-bromoethyl)-1H-1,2,3-triazole in the presence of copper (I) iodide and sodium ascorbate. The reaction yields 2-cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine, which is then treated with sulfuric acid to obtain 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine in its pure form.

Scientific Research Applications

2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine has been extensively studied in various scientific research applications, particularly in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer cells. 2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.

properties

IUPAC Name

2-cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6S/c1-2-13(21-7-1)20-9-11(18-19-20)8-16-12-5-6-15-14(17-12)10-3-4-10/h1-2,5-7,9-10H,3-4,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDZIWCCHVCDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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